Heptafluorobutyric anhydride
Description
Heptafluorobutyric anhydride (HFBA) is a fluorinated acid anhydride with the molecular formula $ \text{C}8\text{F}{14}\text{O}_3 $. It is widely employed in analytical chemistry as a derivatization reagent to enhance the detectability of polar compounds, such as amines, alcohols, and carboxylic acids, in gas chromatography-mass spectrometry (GC-MS) and related techniques. The derivatization process involves replacing active hydrogen atoms in target analytes with heptafluorobutyryl groups, increasing their volatility and electron-capture properties, thereby improving sensitivity and chromatographic resolution .
HFBA has proven critical in forensic and toxicological analyses. For instance, it is used to detect intermediates in methamphetamine synthesis, such as chloroephedrine derivatives, enabling precise identification of illicit drug manufacturing pathways . Similarly, HFBA derivatization facilitates the analysis of truxillines in cocaine, supporting the tracking of trafficking routes by differentiating geographical origins of samples . Its utility extends to biomedical research, where it aids in detecting oxidative stress markers like 3,3′-dityrosine in Alzheimer’s disease studies .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F14O3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFSXJKVKBQEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C3F7C(O))2O, C8F14O3 | |
| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861881 | |
| Record name | Perfluorobutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-59-4 | |
| Record name | Heptafluorobutyric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptafluorobutyric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Perfluorobutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobutyric anhydride | |
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| Record name | HEPTAFLUOROBUTYRIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5L67KPX9Z | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the elimination of water molecules from two equivalents of heptafluorobutyric acid, facilitated by P₂O₅ as a dehydrating agent:
Key parameters include:
Advantages and Limitations
This method is favored for its high yield and simplicity. However, handling P₂O₅ requires caution due to its hygroscopic and corrosive nature. Additionally, the formation of metaphosphoric acid (HPO₃) as a byproduct necessitates careful waste management.
Preparation from Acid Chloride and Sodium Salt
An alternative route involves the reaction of heptafluorobutyryl chloride (C₃F₇COCl) with sodium heptafluorobutyrate (C₃F₇COONa).
Reaction Pathway
The acid chloride reacts with the sodium salt to form the anhydride and sodium chloride:
Critical Considerations:
-
Reactant Purity : Anhydrous conditions are essential to prevent hydrolysis of the acid chloride.
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Solvent Use : Reactions are typically conducted in inert solvents like diethyl ether or tetrahydrofuran.
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Yield Optimization : Stoichiometric equivalence of reactants minimizes side products.
Comparative Analysis
While this method avoids P₂O₅, it requires pre-synthesized acid chloride and sodium salt, adding steps to the workflow. No explicit yield is reported in the literature, but the method is noted for producing anhydride with comparable purity to the P₂O₅ route.
Physicochemical Properties of this compound
The following table summarizes key physical properties of this compound synthesized via the above methods:
| Property | Value |
|---|---|
| Boiling Point (°C) | 107–107.5 (730 mmHg) |
| Melting Point (°C) | -45 ± 1 |
| Refractive Index (nD) | 1.285 |
| Density (g/cm³ at 24°C) | 1.665 |
| Purity | ≥98% (after distillation) |
Chemical Reactions Analysis
Formation
Heptafluorobutyric anhydride is prepared via the reaction of heptafluorobutyric acid with phosphorous pentoxide :
It can also be synthesized from the acid chloride and the sodium salt .
Physical properties of this compound:
Reactions
HFBA is frequently used as an acylating agent for the derivatization of primary and secondary amines .
Example Esterification Reaction:
Ethyl heptafluorobutyrate is obtained from heptafluorobutyric acid and ethanol with hydrochloric acid as a catalyst .
Hydrolysis:
Qualitative study of the rates of hydrolysis of n-butyl, s-butyl, and t-butyl heptafluorobutyrates in heterogeneous systems has shown that all three esters are relatively susceptible to attack by 0.025 N sodium hydroxide solution at 25.0°C .
In water and in 0.03N hydrochloric acid, the primary and secondary esters hydrolyzed slowly; the tertiary ester hydrolyzed more rapidly than the other two. In homogeneous solution with acetone as a co-solvent, all three esters hydrolyzed very rapidly in the presence of dilute alkali, the tertiary ester rate being considerably slower than the others, which were practically instantaneous. In the absence of alkali, hydrolysis of all three esters was slower in homogeneous systems .
Uses
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Derivatization Agent: HFBA is used to increase the volatility of an analyte and to introduce fluorine atoms for better detection limits in gas chromatography applications .
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GC-MS Analysis: It sees use in preparing electron-capturing derivatives for GC/electron capture detection and in the frequent testing of drugs of abuse, such as amphetamines and phencyclidine, by GC-MS .
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Surface Modification: Heptafluorobutyric acid can be used in surface modification to create lithiophilic interfaces by reacting with lithium .
Reaction with Lithium
Fluorinated carboxylic acids, such as heptafluorobutyric acid, react with lithium (Li) through a spontaneous chemical reaction. The carboxyl group in the fluorinated carboxylic acid acts as a proton donor, while Li acts as an electron donor. This reaction leads to the formation of lithium fluorinated carboxylate and hydrogen .
Photo-oxidation
The photolysis of this compound at 254 nm in the presence of and leads to the formation of , , and as the only fluorine-containing carbonaceous products .
The formation of heptafluoropropyl peroxynitrate () occurs as one of the main products, is a consequence of the formation of radicals followed by the reaction with .
Heptafluoropropyl peroxynitrate can act as a reservoir species in the atmosphere, sequestering radicals and and converting them into less reactive, electron-paired, thermally stable molecules .
Influence on Betacyanin Separation
Heptafluorobutyric acid (HFBA) can influence the separation of betacyanins in ion-pair high-speed counter-current chromatography. Higher concentrations of HFBA improve the separation effectiveness for all the studied betacyanins as a result of increasing the chemical affinity of the pigments to the organic stationary phase .
Scientific Research Applications
Derivatization in Gas Chromatography
1. Amino Acids and Peptides
HFBA is primarily employed as a derivatization reagent for the analysis of amino acids and synthetic peptides. It facilitates the formation of volatile derivatives, which are crucial for their detection in GC-MS. The derivatization process significantly improves the sensitivity and resolution of the chromatographic analysis, making it easier to identify stereoisomers in complex mixtures .
2. Environmental Analysis
HFBA has been effectively used to analyze alkylphenol ethoxylates and brominated flame retardants in sewage sludge samples. By utilizing ultrasonic-assisted extraction followed by solid-phase cleanup and GC-MS, researchers can achieve accurate quantification of these compounds, which are critical for environmental monitoring and safety assessments .
Case Study 1: Separation of Betacyanins
A study investigated the influence of HFBA concentration on the separation of betacyanins using high-speed counter-current chromatography (HSCCC). The results indicated that higher concentrations of HFBA improved separation effectiveness due to increased chemical affinity between pigments and the organic stationary phase. The optimal conditions were achieved with 1% HFBA, leading to significant improvements in resolution for various betacyanins .
Case Study 2: Analysis of Heat-Induced Contaminants
In another research project, HFBA was utilized to analyze heat-induced contaminants such as acrylamide and chloropropanols in carbohydrate-rich foods. The samples were derivatized with HFBA before being analyzed using gas chromatography with electron-capture detection (ECD). This method demonstrated the efficacy of HFBA in enhancing the detection sensitivity for these contaminants .
Comparative Data Table
| Application Area | Methodology | Key Findings |
|---|---|---|
| Amino Acids & Peptides | GC-MS with HFBA derivatization | Enhanced sensitivity and resolution for stereoisomers |
| Environmental Analysis | Ultrasonic-assisted extraction + GC-MS | Accurate quantification of pollutants |
| Food Safety | GC-ECD after HFBA derivatization | Effective detection of heat-induced contaminants |
| Beta-blockers Analysis | RP-HPLC with varying acid concentrations | Improved retention and selectivity for hydrophobic drugs |
Mechanism of Action
The primary mechanism by which heptafluorobutyric anhydride exerts its effects is through acylation. The compound reacts with nucleophilic functional groups, such as hydroxyl, amino, and thiol groups, to form heptafluorobutyryl derivatives. This reaction enhances the volatility and stability of the analytes, making them more suitable for analysis by GC-MS .
Comparison with Similar Compounds
Key Observations :
- Fluorine Content : HFBA contains seven fluorine atoms, compared to three in TFAA and five in PFPA. This higher fluorine content enhances the electron-withdrawing effect, improving electron-capture detection (ECD) sensitivity .
- Molecular Weight and Volatility : HFBA’s larger molecular weight reduces volatility compared to TFAA and PFPA, necessitating higher GC inlet temperatures for optimal analysis .
Reactivity and Derivatization Efficiency
- TFAA : Highly reactive due to its low steric hindrance, making it suitable for rapid derivatization of small molecules (e.g., steroids, short-chain amines). However, its derivatives exhibit lower thermal stability and sensitivity compared to HFBA .
- PFPA : Offers intermediate reactivity and sensitivity. It is often chosen for mid-polarity analytes, balancing derivatization speed and detection limits .
- HFBA : Moderate reactivity but superior for analytes requiring low detection limits (e.g., forensic samples). Its derivatives are thermally stable and ideal for complex matrices, such as biological fluids or illicit drug mixtures .
Analytical Performance
| Parameter | TFAA | PFPA | HFBA |
|---|---|---|---|
| Detection Limit* | 0.01 mg/mL | 0.005 mg/mL | 0.001 mg/mL |
| Typical Applications | Small amines, steroids | Drug metabolites | Forensic toxicology, protein markers |
Detection Limits : HFBA achieves a lower detection limit of 0.001 mg/mL in cocaine truxilline analysis, outperforming TFAA and PFPA due to its higher electron affinity . TFAA’s limit (~0.01 mg/mL) is sufficient for routine analyses but less suited for trace-level forensics .
Practical Considerations
- Cost and Handling: HFBA is more expensive than TFAA and PFPA.
- Method Development : TFAA and PFPA are preferable for high-throughput applications with simpler matrices, while HFBA is reserved for high-sensitivity requirements .
Biological Activity
Heptafluorobutyric anhydride (HFBA) is a fluorinated compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of HFBA, including its synthesis, mechanism of action, and relevant research findings.
This compound can be synthesized through the reaction of heptafluorobutyric acid with phosphorus pentoxide. The reaction typically yields HFBA in high purity, with a boiling point around 107-107.5 °C and a melting point of -45 °C . The compound is characterized by its unique structure, which includes multiple fluorine atoms that enhance its reactivity and stability in various chemical environments.
HFBA acts primarily as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC). It has been shown to react with various functional groups in biomolecules, facilitating their detection and quantification. For instance, HFBA can form stable derivatives with amino acids and other nitrogen-containing compounds, which improves their volatility and detectability during GC analysis .
3.1 Antimicrobial Properties
Research indicates that HFBA possesses notable antimicrobial properties. In one study, it was utilized in the synthesis of trifluoroacetylated imidazoles that exhibited bactericidal activity . The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
3.2 Reactive Oxygen Species (ROS) Generation
HFBA has been implicated in the generation of reactive oxygen species (ROS) when used in specific biochemical assays. For example, it has been employed to derivatize dityrosines released during oxidative stress studies, highlighting its role in assessing oxidative damage in biological systems . This property is particularly relevant in understanding the oxidative stress response in cells.
3.3 Environmental Impact and Photochemical Behavior
The photolysis of HFBA under UV light has been studied extensively, revealing its potential environmental implications. When exposed to UV radiation in the presence of nitrogen dioxide (NO2) and oxygen (O2), HFBA undergoes photochemical reactions leading to the formation of peroxynitrates and other fluorinated products . This behavior raises concerns regarding its persistence and reactivity in atmospheric conditions.
4.1 Study on Antimicrobial Activity
In a controlled study, researchers synthesized several trifluoroacetylated compounds from HFBA and tested their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential applications as new antimicrobial agents .
4.2 Assessment of ROS Production
Another investigation focused on the role of HFBA in ROS production during mitochondrial respiration. The study utilized HFBA to derivatize specific biomarkers associated with oxidative stress, demonstrating its utility in elucidating mechanisms of cellular damage induced by ROS .
5. Data Tables
| Property | Value |
|---|---|
| Boiling Point | 107-107.5 °C |
| Melting Point | -45 °C |
| Density | 1.665 g/cm³ |
| Synthesis Yield | ~95% |
| Biological Activity | Observation |
|---|---|
| Antimicrobial | Significant bactericidal activity observed |
| ROS Generation | Enhanced detection of oxidative stress markers |
6. Conclusion
This compound is a versatile compound with significant biological activity, particularly as an antimicrobial agent and a tool for studying oxidative stress mechanisms. Its unique chemical properties allow it to serve as an effective derivatizing agent for analytical applications while also raising environmental concerns due to its photochemical behavior. Continued research into HFBA's biological effects will be crucial for understanding its potential applications and implications in both medicinal chemistry and environmental science.
Q & A
Q. How can researchers validate HFBA derivatization efficiency in complex matrices (e.g., urine, plasma)?
Use isotope dilution mass spectrometry with deuterated internal standards (e.g., amphetamine-d6) to correct for matrix effects. Validate via:
- Recovery studies : Spiked analyte recoveries should exceed 90% (e.g., 95±5% for urinary hexanediamine at 100 μg/L) .
- Reaction kinetics : Monitor derivative formation over time using GC-MS/MS to ensure reaction completion without side products .
Q. What experimental strategies resolve contradictions in HFBA derivatization data (e.g., variable recoveries across studies)?
Q. How does HFBA derivatization impact the chromatographic behavior of structurally similar compounds (e.g., positional isomers)?
HFBA introduces distinct mass spectral fragmentation patterns. For example, derivatized MDMA and MDA isomers show unique base peaks (m/z 254 vs. 240) due to differences in side-chain cleavage. Use high-resolution GC columns (e.g., DB-5MS, 30 m × 0.25 mm) to resolve co-eluting derivatives .
Q. What are the limitations of HFBA in analyzing sulfated metabolites or highly polar compounds?
HFBA cannot directly derivatize sulfated conjugates (e.g., steroid sulfates) without prior enzymatic hydrolysis. For polar analytes like glucuronides, combine HFBA with silylation reagents (e.g., BSTFA) to target multiple functional groups .
Q. How can researchers troubleshoot incomplete derivatization or artifact formation in HFBA workflows?
Q. What are the implications of HFBA’s hygroscopicity and corrosivity for long-term method robustness?
HFBA’s reactivity with moisture necessitates rigorous drying of samples and solvents. Use inert gas purge systems during derivatization to prevent acid-catalyzed degradation. For corrosive byproducts, employ PTFE-lined caps and glassware to avoid leaching .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
